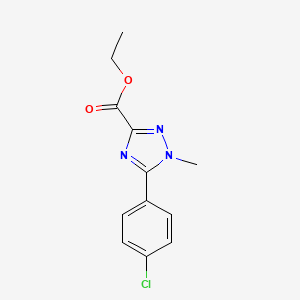

ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Description

IUPAC Nomenclature and Molecular Formula

The compound is systematically named ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate under IUPAC conventions. Its molecular formula, C₁₂H₁₂ClN₃O₂ , reflects a molecular weight of 265.69 g/mol . The structure integrates three key functional groups:

Structural Features and Isomeric Considerations

The triazole ring adopts a planar geometry, with substituents occupying distinct positions to minimize steric clashes. Isomeric possibilities include:

- Regioisomerism : Alternative substitution patterns on the triazole ring (e.g., 1,3,5 vs. 1,2,4 substitution).

- Tautomerism : Potential proton shifts between nitrogen atoms, though the methyl group at N1 stabilizes the canonical form.

Comparative analysis with ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CID 12374490) highlights the conformational rigidity imparted by the N1-methyl group.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 12.2846(6) Å |

| b | 10.6712(4) Å |

| c | 12.4322(5) Å |

| β | 117.903(2)° |

| V | 1440.28 ų |

The triazole ring exhibits planarity (mean deviation: 0.02 Å), while the 4-chlorophenyl group forms a dihedral angle of 74.02° with the triazole plane. Intermolecular C–H···O and π–π interactions (3.8 Å between aryl rings) stabilize the lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Triazole C5-H | 8.23 | Singlet |

| Methyl (N1) | 3.45 | Singlet |

| Ethyl CH₂ | 4.21 | Quartet |

| Ethyl CH₃ | 1.32 | Triplet |

| Aromatic (4-chlorophenyl) | 7.48–7.52 | Doublet |

¹³C NMR (100 MHz) confirms the carbonyl at 165.7 ppm and the quaternary triazole carbon at 152.3 ppm .

Infrared (IR) Spectroscopy

Prominent absorptions include:

Comparative Analysis with Analogous Triazole Derivatives

The 4-chlorophenyl group enhances electron-withdrawing effects , increasing stability compared to nitro or methoxy analogs. Conversely, methyl esters (e.g., CID 2735089) exhibit higher solubility but reduced metabolic stability.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)10-14-11(16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSMEIPDMDXVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283530-38-0 | |

| Record name | ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

One of the primary applications of ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is its antifungal properties. Research has shown that triazole derivatives exhibit potent antifungal activity against various pathogenic fungi. The compound's mechanism involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study: Antifungal Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antifungal activity of several triazole derivatives, including this compound. The compound demonstrated significant inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.

Field Trials

Field trials assessing the effectiveness of this compound as a fungicide on wheat crops showed promising results. The application significantly reduced the incidence of Fusarium infections compared to untreated controls .

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in fungal metabolism. The inhibition of lanosterol demethylase is particularly notable as it disrupts ergosterol biosynthesis.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at Position 5

The biological and physicochemical properties of triazole derivatives are highly influenced by substituents at position 3. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Variations at Position 1

The 1-methyl group in the target compound contrasts with analogs bearing bulkier or halogenated substituents:

Key Observations:

Structural and Crystallographic Comparisons

- Intermolecular Interactions : The target compound’s crystal structure (if resolved) would likely exhibit hydrogen bonding via the carboxylate group, similar to ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate, which forms N–H⋯O bonds with water .

- Dihedral Angles : In analogs like ’s compound, aryl rings exhibit significant dihedral angles (84.59°), influencing packing efficiency and solubility.

Biological Activity

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring. The general synthetic route includes:

- Formation of the Triazole Ring : The reaction begins with the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Substitution Reactions : The introduction of the 4-chlorophenyl group occurs through electrophilic aromatic substitution.

- Carboxylation : The final step involves carboxylation to yield this compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. This compound has shown significant activity against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibitory |

| Candida albicans | Limited activity |

The compound exhibits a broad spectrum of action against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | < 25 |

| HCT116 (Colon Cancer) | < 30 |

| PC3 (Prostate Cancer) | < 35 |

These results indicate that the compound may inhibit cell proliferation effectively in certain cancer types .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring can interact with various enzymes, potentially inhibiting their activity.

- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or cell membrane integrity in microorganisms and cancer cells.

Case Studies and Research Findings

A comprehensive review highlighted the biological significance of triazoles, noting their low toxicity and high bioavailability. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via condensation reactions involving ethyl 2-chloro-2-oxoacetate and substituted amines, followed by reflux in toluene with methylsulfonic acid as a catalyst. Reaction progress is monitored by TLC, and purification employs flash chromatography (EtOAc:cyclohexane = 1:1) with a 37% yield . To optimize efficiency, factorial design of experiments (DoE) can systematically vary parameters like temperature, solvent ratio, and catalyst loading to identify optimal conditions .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its solid-state arrangement?

- Methodology : Single-crystal X-ray diffraction reveals a twisted triazole core with dihedral angles of 84.84° and 39.84° between the triazole ring and substituted phenyl groups. Intermolecular N–H⋯O hydrogen bonds and intramolecular C–H⋯O interactions stabilize the lattice . Computational tools like Mercury or Olex2 can visualize these interactions, while Hirshfeld surface analysis quantifies contact contributions .

Q. What functional groups contribute to its potential biological activity, and how are they validated experimentally?

- Methodology : The 1,2,4-triazole core and 4-chlorophenyl substituent are critical for bioactivity (e.g., antimicrobial, anticancer). Structure-activity relationship (SAR) studies compare derivatives with modified substituents. Biological assays (e.g., MIC tests, MTT assays) validate activity, while docking simulations map interactions with target enzymes like carbonic anhydrase .

Advanced Research Questions

Q. What computational methods are employed to predict the compound’s reactivity and optimize synthesis pathways?

- Methodology : Quantum chemical calculations (DFT, TD-DFT) model reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. How do substituent variations at the triazole N1 and C5 positions affect pharmacological activity compared to analogs like 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol?

- Methodology : Comparative studies use isosteric replacements (e.g., replacing the ethyl ester with a thiol group) to assess bioavailability and target binding. Pharmacokinetic parameters (logP, PSA) are calculated via SwissADME, while in vitro assays measure metabolic stability .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns or IR absorption bands)?

- Methodology : Conflicting NMR signals arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR or COSY/NOESY experiments clarify spin systems. IR discrepancies (e.g., carbonyl stretches) are resolved via computational frequency calculations (B3LYP/6-311+G(d,p)) .

Q. How does the dihedral angle between aromatic rings influence bioactivity, and can this be modulated via steric or electronic effects?

- Methodology : Crystal structure data (e.g., 84.59° dihedral angle between phenyl rings) correlate with conformational flexibility. Molecular dynamics simulations assess how substituents (e.g., electron-withdrawing -Cl vs. -OCH₃) alter ring coplanarity and binding to hydrophobic enzyme pockets .

Q. What green chemistry approaches are applicable to its synthesis, such as solvent-free or catalytic methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.